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3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro-

Catalog No.
S13423069
CAS No.
187231-61-4
M.F
C15H20FN5O
M. Wt
305.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino...

CAS Number

187231-61-4

Product Name

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro-

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-8-fluorocinnoline-3-carboxamide

Molecular Formula

C15H20FN5O

Molecular Weight

305.35 g/mol

InChI

InChI=1S/C15H20FN5O/c1-3-21(4-2)9-8-18-15(22)14-12(17)10-6-5-7-11(16)13(10)19-20-14/h5-7H,3-4,8-9H2,1-2H3,(H2,17,19)(H,18,22)

InChI Key

LCIAUKLATLRGPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN=C2C(=C1N)C=CC=C2F

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- is an organic compound belonging to the cinnoline family, characterized by its unique structure and properties. Its chemical formula is C15H20FN5OC_{15}H_{20}FN_{5}O, and it has a monoisotopic mass of approximately 305.165. This compound is notable for its incorporation of a diethylamino group and a fluorine atom, which may enhance its biological activity and pharmacological potential .

The chemical behavior of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- can be explored through various reactions typical for amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The presence of the fluorine atom can facilitate nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
  • Reduction: The compound can potentially be reduced to form different derivatives, particularly at the carbonyl group.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

Research indicates that compounds within the cinnoline family exhibit diverse biological activities. Specifically, 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- has shown promise in:

  • Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for cancer therapy.
  • Antimicrobial Properties: The compound has also been evaluated for its effectiveness against various microbial strains, indicating potential as an antimicrobial agent.

The exact mechanisms of action are still under investigation but may involve interactions with specific biological targets or pathways.

The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- typically involves multi-step synthetic pathways:

  • Formation of Cinnoline Derivative: Initial steps often include the synthesis of a substituted cinnoline ring through cyclization reactions involving appropriate precursors.
  • Amidation: The introduction of the diethylamino group can be achieved through amidation reactions using diethylamine and activated carboxylic acid derivatives.
  • Fluorination: The incorporation of the fluorine atom may be performed using fluorinating agents such as Selectfluor or other electrophilic fluorination methods.

These synthesis methods allow for the production of this compound in sufficient yields for further study and application .

3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Chemical Research: As a unique chemical entity, it can be utilized in studies exploring structure-activity relationships within the cinnoline class.

Interaction studies are crucial for understanding how 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- interacts with biological systems:

  • Protein Binding Studies: Assessing how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.
  • Cellular Uptake: Investigating how efficiently the compound is taken up by cells can inform its bioavailability and efficacy as a drug candidate.

These studies are essential for evaluating the safety and effectiveness of this compound in clinical settings.

Several compounds share structural similarities with 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Cinnolinecarboxamide, 4-amino-7-fluoro-Similar cinnoline core with different substitutionsPotentially different biological activity due to substitution
3-Cinnolinecarboxamide, N-(2-(4-morpholinyl)ethyl)-8-fluoro-Morpholinyl substitution instead of diethylaminoMay exhibit different pharmacological profiles
3-Cinnolinecarboxamide, N-(2-(1-pyrrolidinyl)ethyl)-8-fluoro-Pyrrolidinyl substitutionAltered interaction with biological targets

The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- lies in its specific combination of functional groups and fluorination, which may confer distinct properties compared to these similar compounds .

The systematic IUPAC name for this compound is 4-amino-N-[2-(diethylamino)ethyl]-8-fluorocinnoline-3-carboxamide, reflecting its substitution pattern and functional groups. The cinnoline scaffold consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. Key structural features include:

  • Fluorine atom at position 8, which enhances electronegativity and metabolic stability.
  • Amino group (-NH₂) at position 4, contributing to hydrogen-bonding interactions.
  • Carboxamide side chain at position 3, featuring a diethylaminoethyl moiety that introduces basicity and solubility.

The molecular formula C₁₅H₂₀FN₅O corresponds to a molecular weight of 305.35 g/mol. The SMILES string CCN(CC)CCNC(=O)C1=NN=C2C(=C1N)C=CC=C2F and InChIKey LCIAUKLATLRGPJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Historical Context of Cinnoline Derivatives in Medicinal Chemistry

Cinnoline derivatives have been studied since the 19th century, with early syntheses relying on the Richter cinnoline synthesis and Widman–Stoermer synthesis. These methods enabled the exploration of cinnoline’s bioisosteric potential compared to quinoline and isoquinoline. The introduction of fluorine into heterocycles, as seen in this compound, became prominent in the late 20th century to improve pharmacokinetic properties. Patent literature reveals that alkylaminoethyl carboxamide side chains, such as the diethylaminoethyl group in this molecule, were optimized to enhance binding to central nervous system targets.

Position Within Heterocyclic Aromatic Compound Taxonomy

Cinnolines belong to the naphthyridine family, a class of bicyclic heterocycles containing two nitrogen atoms. Unlike quinoxaline (nitrogens at positions 1 and 4) or phthalazine (nitrogens at positions 1 and 2), cinnoline’s nitrogen atoms occupy positions 1 and 2, creating a unique electron-deficient aromatic system. This compound further subclassifies as a 1,2-diazanaphthalene with:

  • Electron-withdrawing groups (fluorine, carboxamide) that modulate ring reactivity.
  • Electron-donating groups (amino, diethylaminoethyl) that enhance solubility and target affinity.

The interplay between these substituents positions it as a candidate for modulating protein-ligand interactions in therapeutic contexts.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

305.16518844 g/mol

Monoisotopic Mass

305.16518844 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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